molecular formula C22H24N6O B5007498 N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-phenylurea

N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-phenylurea

Cat. No. B5007498
M. Wt: 388.5 g/mol
InChI Key: MPDWDSJLZOELHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a pyrrolidine ring, a pyrimidine ring, and phenyl groups . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms and is a key component of many biological molecules, including the nucleobases cytosine, thymine, and uracil .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings . The synthesis often involves careful control of reaction conditions to ensure the correct stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolidine and pyrimidine rings would contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolidine and pyrimidine rings, as well as the phenyl groups. Pyrrolidine rings can undergo a variety of reactions, including ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could enhance the compound’s solubility in organic solvents .

Mechanism of Action

The mechanism of action of N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-phenylurea involves the inhibition of various tyrosine kinases, including c-Met, Axl, and VEGFR. This inhibition leads to the suppression of cell growth and proliferation and induces apoptosis in cancer cells. Additionally, it has been shown to inhibit DNA damage repair pathways, leading to increased sensitivity to radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits angiogenesis, and enhances the effectiveness of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-phenylurea is its multi-targeted kinase inhibition, which makes it a promising candidate for cancer treatment. However, its limitations include its low solubility and stability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-phenylurea. One direction is to improve its solubility and stability to enhance its effectiveness in vivo. Another direction is to investigate its potential applications in combination therapy with other anti-cancer drugs. Furthermore, its effectiveness in the treatment of other diseases, such as inflammatory disorders, can also be explored.

Synthesis Methods

The synthesis of N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-phenylurea involves several steps. The starting material is 4-amino-N-phenylbenzamide, which is reacted with 4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine to form the intermediate compound. This intermediate is then reacted with phenyl isocyanate to form the final product, this compound.

Scientific Research Applications

N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-phenylurea has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and glioblastoma. In addition, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

properties

IUPAC Name

1-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-15-20(28-13-5-6-14-28)27-21(23-16)24-18-9-11-19(12-10-18)26-22(29)25-17-7-3-2-4-8-17/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,23,24,27)(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDWDSJLZOELHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.